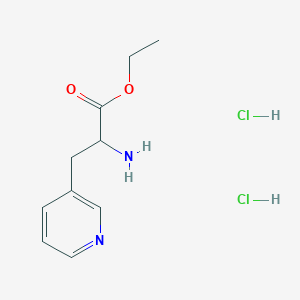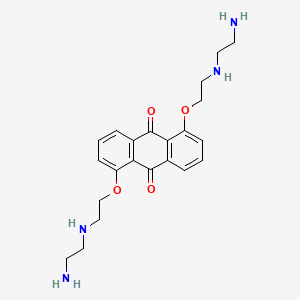
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two aminoethylamino groups attached to an anthracene-9,10-dione core. This structure imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthracene-9,10-dione with 2-(2-aminoethylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The aminoethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological processes.
Mécanisme D'action
The mechanism of action of 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, the compound may interact with key enzymes and proteins involved in cellular signaling pathways, further contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione: Similar structure but different substitution pattern, leading to variations in chemical reactivity and applications.
Mitoxantrone: A well-known anthraquinone derivative used in cancer therapy, with a different mechanism of action and clinical applications.
Ametantrone: Another anthraquinone-based anticancer agent with distinct pharmacological properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
824951-70-4 |
|---|---|
Formule moléculaire |
C22H28N4O4 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1,5-bis[2-(2-aminoethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c23-7-9-25-11-13-29-17-5-1-3-15-19(17)22(28)16-4-2-6-18(20(16)21(15)27)30-14-12-26-10-8-24/h1-6,25-26H,7-14,23-24H2 |
Clé InChI |
UNZJTULBNZOZNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCCNCCN)C(=O)C3=C(C2=O)C(=CC=C3)OCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)
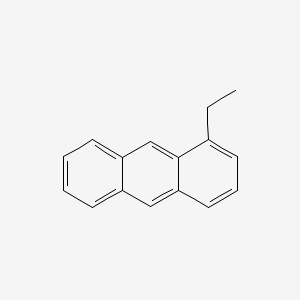

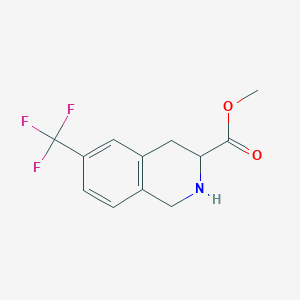
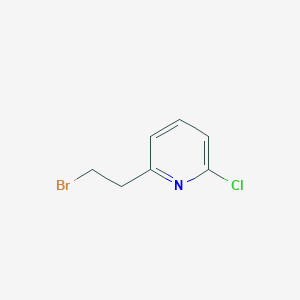
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)
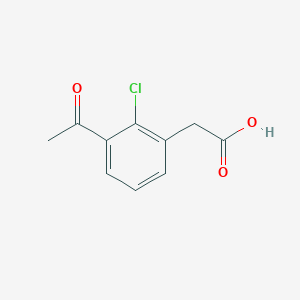

![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)
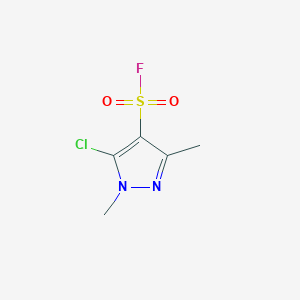
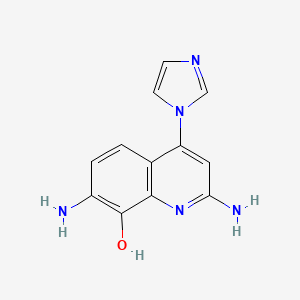

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
